molecular formula C11H16ClNO2 B1435671 3-(Methylamino)-4-phenylbutanoic acid hydrochloride CAS No. 60546-97-6

3-(Methylamino)-4-phenylbutanoic acid hydrochloride

Cat. No. B1435671
CAS RN: 60546-97-6
M. Wt: 229.7 g/mol
InChI Key: LQJRBVUZUZRURL-UHFFFAOYSA-N
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Description

The compound “3-(Methylamino)-4-phenylbutanoic acid hydrochloride” is a derivative of butanoic acid, which is a four-carbon carboxylic acid. The “3-(Methylamino)” part suggests the presence of a methylamine group on the third carbon of the butanoic acid, and the “4-phenyl” part indicates a phenyl group attached to the fourth carbon .


Molecular Structure Analysis

The molecular structure would consist of a four-carbon chain (butanoic acid) with a carboxyl group (-COOH) at one end. The third carbon would have a methylamine (-NH-CH3) group attached, and the fourth carbon would have a phenyl group attached .


Chemical Reactions Analysis

As for the chemical reactions, this compound, like other carboxylic acids, would likely undergo reactions typical of carboxylic acids, such as esterification and amide formation . The amine group could also participate in reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, it would likely be soluble in water due to the presence of the polar carboxyl and amine groups .

Scientific Research Applications

Derivative Synthesis

The molecule 4-amino-3-phenylbutanoic acid, which is closely related to 3-(Methylamino)-4-phenylbutanoic acid hydrochloride, has been utilized for the synthesis of tetrazole-containing derivatives. This involves the replacement of the terminal amino group with a tetrazol-1-yl fragment, showcasing its utility in creating compounds with potential for varied applications, including medicinal chemistry (Putis, Shuvalova, & Ostrovskii, 2008).

Pharmacological Compound Synthesis

Compounds with high pharmacological activity have been found among derivatives of γ-aminobutyric acid, such as 4-amino-3phenylbutanoic acid hydrochloride (Phenibut), which is used as a nootropic agent. The synthesis and structural analysis of 3,4-disubstituted aminobutyric acids, which are pharmacologically active substances, demonstrate the importance of such derivatives in medical practice (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).

Structural and Computational Studies

X-ray structures and computational studies of several cathinones have been conducted, where derivatives such as 2-(methylamino)-1-phenylbutan-1-one and its aminium salts have been characterized. These studies provide valuable data on the structural and electronic properties of these compounds, which are crucial for understanding their reactivity and potential applications in various fields (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Potential Medical Applications

The synthesis of (+)-cis-4-(N-adamantyl-N-methylamino)-2,3-methano-2-phenylbutan-1-ol, a candidate for anti-Alzheimer’s medication, showcases the potential medical applications of derivatives of 3-(Methylamino)-4-phenylbutanoic acid hydrochloride. This involves a catalytic enantioselective process, indicating the importance of such compounds in the development of therapeutic agents (Kawashima, Ezawa, Yamamura, Harada, Noguchi, & Imai, 2016).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing any potential side effects .

properties

IUPAC Name

3-(methylamino)-4-phenylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-12-10(8-11(13)14)7-9-5-3-2-4-6-9;/h2-6,10,12H,7-8H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJRBVUZUZRURL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylamino)-4-phenylbutanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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